

spectroscopic comparison of imidazole-2carboxaldehyde and its oxime

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Compound of Interest

1H-Imidazole-2-carboxaldehyde
oxime

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A Spectroscopic Showdown: Imidazole-2-carboxaldehyde vs. Its Oxime

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of bioactive molecules is paramount. This guide provides a comprehensive spectroscopic comparison of imidazole-2-carboxaldehyde and its corresponding oxime, two compounds of interest in medicinal chemistry and materials science. By presenting key experimental data in a clear, comparative format, this guide aims to facilitate a deeper understanding of their distinct spectroscopic signatures.

This comparison delves into the nuances of their molecular structure as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The conversion of the aldehyde functional group to an oxime introduces significant changes to the molecule's electronic and vibrational properties, which are systematically explored and quantified in the following sections.

Data Presentation: A Side-by-Side Spectroscopic Analysis

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of imidazole-2-carboxaldehyde and its oxime.



Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compound	Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment
Imidazole-2-carboxaldehyde	13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[1]
Imidazole-2-carboxaldehyde Oxime	Syn-isomer: 12.1 (br s, 1H, NOH), 8.0 (s, 1H, CH=N), 7.2 (s, 1H, Im-H), 7.0 (s, 1H, Im-H), Anti-isomer: 11.5 (br s, 1H, NOH), 8.5 (s, 1H, CH=N), 7.5 (s, 1H, Im-H), 7.1 (s, 1H, Im-H)

Table 2: 13C NMR Spectroscopic Data (DMSO-d₆)

Compound	Chemical Shift (δ) ppm / Assignment
Imidazole-2-carboxaldehyde	181.66 (CHO), 146.09 (C2), 127 (Im-C4/C5)
Imidazole-2-carboxaldehyde Oxime	Syn-isomer: ~145 (C=NOH), ~140 (C2), ~125 (Im-C4/C5), Anti-isomer: ~148 (C=NOH), ~142 (C2), ~128 (Im-C4/C5)

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹) / Assignment
Imidazole-2-carboxaldehyde	~3100-2700 (N-H stretch), ~2830 & ~2720 (C-H stretch of aldehyde), ~1685 (C=O stretch)[2]
Imidazole-2-carboxaldehyde Oxime	~3300-3100 (O-H stretch, broad), ~3100-2800 (N-H stretch), ~1650 (C=N stretch), ~940 (N-O stretch)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)



Compound	λmax (nm) / Electronic Transition
Imidazole-2-carboxaldehyde	~280-300 (n \rightarrow π), ~220-250 (π \rightarrow π)[3][4]
Imidazole-2-carboxaldehyde Oxime	~260-280 (n → π), ~210-230 (π → π)

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z) / Key Fragments (m/z)
Imidazole-2-carboxaldehyde	96 [M] ⁺ , 68 [M-CO] ⁺ , 41 [C ₂ H ₃ N] ⁺ [5]
Imidazole-2-carboxaldehyde Oxime	111 [M]+, 94 [M-OH]+, 68 [M-CNO]+

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data acquisition process.

Synthesis of Imidazole-2-carboxaldehyde Oxime

To a solution of imidazole-2-carboxaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) is added. The mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford imidazole-2-carboxaldehyde oxime as a mixture of syn and anti isomers.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was



placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were measured on a double-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10^{-5} M. The spectra were recorded in a quartz cuvette with a path length of 1 cm over a wavelength range of 200-400 nm.

Mass Spectrometry (MS)

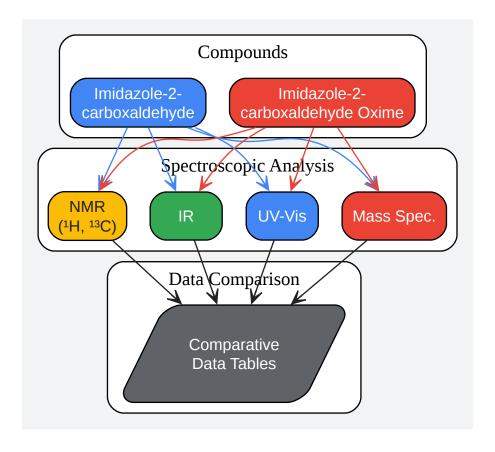
Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the spectroscopic comparison.

Caption: Chemical structures of imidazole-2-carboxaldehyde and its oxime.





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Caption: Experimental workflow for the spectroscopic comparison.

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